[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of a methoxyphenyl group and a methylpiperidino moiety further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: This step often involves the cyclization of a suitable nitrile oxide with an alkyne or alkene. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the isoxazole intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methylpiperidino Group: This step involves nucleophilic substitution, where the isoxazole derivative reacts with 2-methylpiperidine under basic conditions, often using sodium hydride or potassium tert-butoxide as the base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory agent, an antimicrobial compound, and a possible anticancer agent. Its ability to interact with specific biological targets makes it a valuable molecule for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE : Unique due to its specific substitution pattern and the presence of both methoxyphenyl and methylpiperidino groups.
- Isoxazole Derivatives : Compounds with similar isoxazole rings but different substituents, such as 3,5-dimethylisoxazole.
- Pyridine Derivatives : Compounds like 2,6-dimethylpyridine, which share the pyridine ring but differ in other structural aspects.
Uniqueness
The uniqueness of 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-4-5-11-24(13)21(25)17-12-18(15-7-9-16(26-3)10-8-15)22-20-19(17)14(2)23-27-20/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
YPAWSOWWFLPQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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